molecular formula C11H15NO3S B6502801 1-[3-(hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one CAS No. 1421497-15-5

1-[3-(hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B6502801
CAS No.: 1421497-15-5
M. Wt: 241.31 g/mol
InChI Key: BUTVSHIOGMVNDT-UHFFFAOYSA-N
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Description

1-[3-(Hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one is a synthetic organic compound that features a morpholine ring substituted with a hydroxymethyl group and a thiophene ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as sulfuric acid, under reflux conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via the reaction of the morpholine ring with formaldehyde in the presence of a base, such as sodium hydroxide.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Final Assembly: The final step involves the coupling of the hydroxymethyl-substituted morpholine with the thiophene derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

1-[3-(Hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as in the fabrication of organic semiconductors.

Mechanism of Action

The mechanism by which 1-[3-(hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one exerts its effects depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function. The hydroxymethyl and thiophene groups could play crucial roles in binding to the active sites of these biological targets.

    Material Science: In electronic applications, the compound’s structure allows for effective charge transfer and stability, making it suitable for use in organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Hydroxymethyl)morpholin-4-yl]-2-phenylethan-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-[3-(Hydroxymethyl)morpholin-4-yl]-2-(furan-2-yl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-[3-(Hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or furan derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics or as a bioactive molecule with unique binding properties.

Properties

IUPAC Name

1-[3-(hydroxymethyl)morpholin-4-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c13-7-9-8-15-4-3-12(9)11(14)6-10-2-1-5-16-10/h1-2,5,9,13H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTVSHIOGMVNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)CC2=CC=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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